

(+)-Neomenthol FooDB compound database

FDB014500

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Compound Focus: (+)-Neomenthol

CAS No.: 2216-52-6

Cat. No.: S3311839

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Chemical Profile of (+)-Neomenthol

Property	Description
Common Name	(+)-Neomenthol [1] [2]
Systematic Name	(1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol [1] [2]
FooDB ID	FDB014500 [1]
HMDB ID	HMDB0035763 [2]
CAS Registry	2216-52-6 [1] [2]
Chemical Formula	C ₁₀ H ₂₀ O [1] [2]
Chemical Class	Menthane monoterpenoids [1] [2]

Physicochemical and Structural Data

| Property | Value | Reference | | :--- | :--- | :--- | | **Average Molecular Weight** | 156.2652 g/mol [1] [2] | | **Monoisotopic Mass** | 156.151415262 g/mol [1] [2] | | **Experimental Melting Point** | -22 °C [1] [2] | | **Experimental Boiling Point** | 95.00 °C @ 12.00 mm Hg [2] | | **Water Solubility (Predicted)** | 0.56 g/L [1] [2] | | **logP (Predicted)** | 2.68 [1] [2] | | **SMILES** | CC(C)[C@@H]1CC[C@@H](C)C[C@@H]1O [1] | | **InChI Key** | NOOLISFMXDJSKH-UTLUCORTSA-N [1] [2] |

Stereochemistry and Isomers

(+)-Neomenthol is a monoterpene with a p-menthane backbone. Its bioactivity is dependent on its specific stereochemistry, denoted by the **(1S,2S,5R)** configuration [1] [2]. It is one stereoisomer of menthol, and its distinct properties highlight the importance of stereochemistry in compound behavior [1] [3].

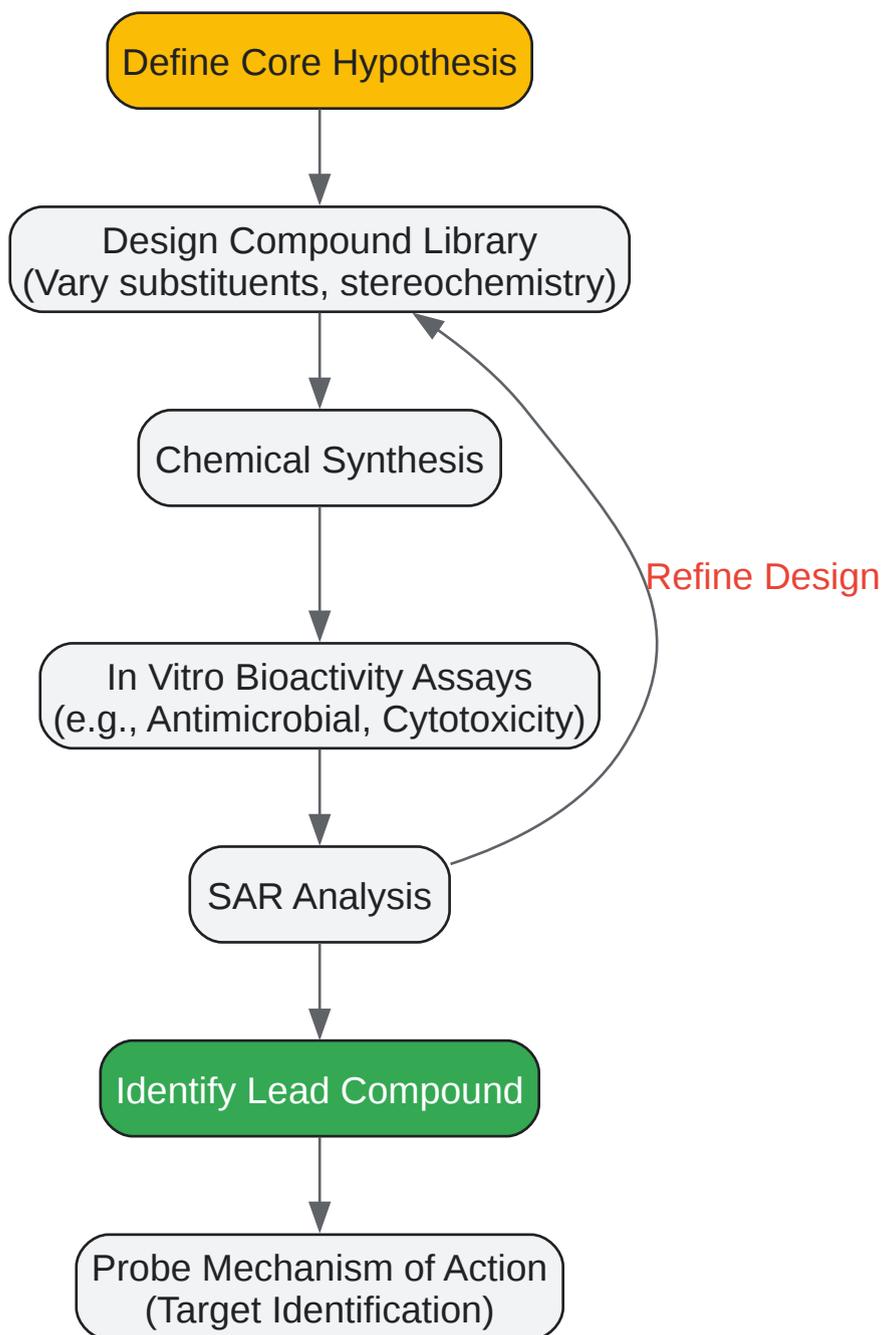
Research Context and Alternatives

While direct biological data for **(+)-Neomenthol** is limited, Structure-Activity Relationship studies are a cornerstone of modern drug discovery. These studies systematically modify a compound's structure to understand how changes affect its biological activity, potency, and selectivity [4] [5]. For example:

- Research on 1,2,5-oxadiazole derivatives explored how different aromatic substituents impact antiparasitic activity [4].
- A study on benzimidazole analogs identified key moieties necessary for inhibiting a bacterial virulence factor [5].

How to Propose Experimental Research

Given the lack of specific protocols for **(+)-Neomenthol**, here is a generic workflow for generating experimental SAR data, which you can adapt. The diagram below outlines the key stages.



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To design your experiments, consider these key aspects:

- **Compound Design:** Focus on synthesizing analogs of **(+)-Neomenthol**. Key modifications could involve altering the **isopropyl group**, **methyl group**, or the **hydroxyl group** (e.g., changing it to a ketone or ester). Comparing its activity with other stereoisomers like menthol, isomenthol, and neoisomenthol is also crucial for understanding the role of stereochemistry [3].
- **Experimental Methodology:** Standard protocols would include:

- **Chemical Synthesis:** Employ classic organic synthesis techniques to generate the designed analogs [4] [5].
- **In Vitro Assays:** Test the synthesized compounds for biological activity (e.g., antimicrobial, anti-inflammatory) and cytotoxicity against mammalian cell lines to determine selectivity and safety [4].
- **Target Identification:** If a potent compound is found, use chemical proteomics approaches, such as affinity-based pull-down assays combined with mass spectrometry, to identify its protein target within the cell [6].

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References

1. Showing Compound (+)-Neomenthol (FDB014500) [foodb.ca]
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